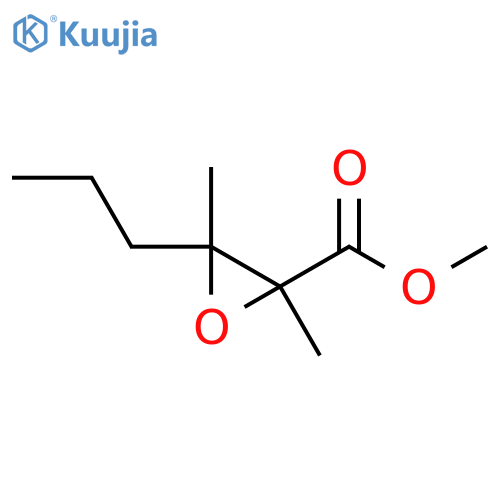Cas no 1537082-42-0 (2,3-Dimethyl-3-propyloxirane-2-carboxylic acid methyl ester)

2,3-Dimethyl-3-propyloxirane-2-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- methyl 2,3-dimethyl-3-propyloxirane-2-carboxylate
- 2,3-Dimethyl-3-propyloxirane-2-carboxylic acid methyl ester
-
- インチ: 1S/C9H16O3/c1-5-6-8(2)9(3,12-8)7(10)11-4/h5-6H2,1-4H3
- InChIKey: XUTWPXHQGVHZON-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)(C)C1(C)CCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 202
- トポロジー分子極性表面積: 38.8
- XLogP3: 1.5
2,3-Dimethyl-3-propyloxirane-2-carboxylic acid methyl ester Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-699707-0.5g |
methyl 2,3-dimethyl-3-propyloxirane-2-carboxylate |
1537082-42-0 | 0.5g |
$699.0 | 2023-03-10 | ||
| Enamine | EN300-699707-1.0g |
methyl 2,3-dimethyl-3-propyloxirane-2-carboxylate |
1537082-42-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-699707-2.5g |
methyl 2,3-dimethyl-3-propyloxirane-2-carboxylate |
1537082-42-0 | 2.5g |
$1428.0 | 2023-03-10 | ||
| Enamine | EN300-699707-5.0g |
methyl 2,3-dimethyl-3-propyloxirane-2-carboxylate |
1537082-42-0 | 5.0g |
$2110.0 | 2023-03-10 | ||
| Enamine | EN300-699707-0.05g |
methyl 2,3-dimethyl-3-propyloxirane-2-carboxylate |
1537082-42-0 | 0.05g |
$612.0 | 2023-03-10 | ||
| Enamine | EN300-699707-0.1g |
methyl 2,3-dimethyl-3-propyloxirane-2-carboxylate |
1537082-42-0 | 0.1g |
$640.0 | 2023-03-10 | ||
| Enamine | EN300-699707-10.0g |
methyl 2,3-dimethyl-3-propyloxirane-2-carboxylate |
1537082-42-0 | 10.0g |
$3131.0 | 2023-03-10 | ||
| Enamine | EN300-699707-0.25g |
methyl 2,3-dimethyl-3-propyloxirane-2-carboxylate |
1537082-42-0 | 0.25g |
$670.0 | 2023-03-10 |
2,3-Dimethyl-3-propyloxirane-2-carboxylic acid methyl ester 関連文献
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
2,3-Dimethyl-3-propyloxirane-2-carboxylic acid methyl esterに関する追加情報
Exploring the Properties and Applications of 2,3-Dimethyl-3-Propyloxirane-2-Carboxylic Acid Methyl Ester (CAS No. 1537082-42-0)
The compound 2,3-Dimethyl-3-propyloxirane-2-carboxylic acid methyl ester (CAS No. 1537082-42-0) is a fascinating organic molecule with a unique structure and versatile applications. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers with significant reactivity due to their strained ring structure. The presence of methyl ester and propyl substituents further enhances its chemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of oxiranes as building blocks in organic synthesis. The methyl ester group in this compound plays a crucial role in modulating its reactivity and solubility, which are essential for its application in drug delivery systems. Researchers have also explored the use of this compound in the synthesis of biodegradable polymers, which are increasingly sought after in the packaging and biomedical industries due to their environmental benefits.
The propyl substituent attached to the oxirane ring introduces steric hindrance, which can influence the compound's reactivity in nucleophilic opening reactions. This property has been leveraged in the development of novel agrochemicals, where controlled release mechanisms are critical for optimizing crop protection. Furthermore, the methyl ester group has been shown to enhance the bioavailability of certain pharmaceutical compounds, making this compound a promising candidate for drug design.
From a synthetic perspective, the preparation of 2,3-Dimethyl-3-propyloxirane-2-carboxylic acid methyl ester involves a multi-step process that typically includes epoxidation of an alkene followed by esterification. Recent advancements in catalytic epoxidation techniques have significantly improved the yield and purity of this compound, making it more accessible for large-scale production. The use of green chemistry principles in its synthesis has also been reported, aligning with global efforts to reduce environmental impact.
In terms of applications, this compound has shown potential as an intermediate in the synthesis of complex molecules such as antibiotics and antiviral agents. Its ability to undergo various transformations under mild conditions makes it an attractive choice for medicinal chemists. Additionally, its role as a precursor in polymer synthesis has been explored extensively, with researchers focusing on its ability to form high-performance materials with tailored properties.
The safety profile of 2,3-Dimethyl-3-propyloxirane-2-carboxylic acid methyl ester is another area that has garnered attention. While it is generally considered non-toxic under normal handling conditions, proper precautions must be taken due to its reactive nature. Occupational exposure limits have been established based on recent toxicological studies, ensuring safe handling practices in industrial settings.
Looking ahead, ongoing research aims to further unlock the potential of this compound by exploring its use in advanced materials such as self-healing polymers and stimuli-responsive systems. The integration of machine learning algorithms into synthetic planning has also opened new avenues for optimizing its production processes and identifying novel applications.
1537082-42-0 (2,3-Dimethyl-3-propyloxirane-2-carboxylic acid methyl ester) Related Products
- 2205846-49-5(2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole)
- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)
- 1785359-41-2(2-Bromo-6-fluoro-3-hydroxyphenylacetic acid)
- 2228410-11-3(tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate)
- 1212212-92-4((1R)-1-4-(thiophen-2-yl)phenylethan-1-ol)
- 2228178-26-3(3-{1-(aminomethyl)cyclopropylmethyl}-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 889800-70-8(4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine)
- 2098487-52-4(Thalidomide-O-PEG2-propargyl)
- 1261785-63-0(5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid)
- 1041528-64-6(5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)




